molecular formula C9H12FNO B1395105 1-(3-Fluoro-2-methoxy-phenyl)-ethylamine CAS No. 1220040-08-3

1-(3-Fluoro-2-methoxy-phenyl)-ethylamine

Cat. No.: B1395105
CAS No.: 1220040-08-3
M. Wt: 169.2 g/mol
InChI Key: XKDDLSQQLGMSCP-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-methoxy-phenyl)-ethylamine is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-2-methoxy-phenyl)-ethylamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluoro-2-methoxybenzaldehyde.

    Reductive Amination: The aldehyde group is subjected to reductive amination using ethylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-2-methoxy-phenyl)-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of 3-fluoro-2-methoxybenzoic acid.

    Reduction: Formation of 1-(3-fluoro-2-methoxy-phenyl)-ethanol.

    Substitution: Formation of 3-methoxy-2-methoxyphenyl-ethylamine.

Scientific Research Applications

1-(3-Fluoro-2-methoxy-phenyl)-ethylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-methoxy-phenyl)-ethylamine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes or receptors, potentially modulating their activity. The methoxy group may also contribute to the compound’s overall pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

  • 1-(3-Fluoro-4-methoxy-phenyl)-ethylamine
  • 1-(2-Fluoro-3-methoxy-phenyl)-ethylamine
  • 1-(3-Fluoro-2-methoxy-phenyl)-propylamine

Comparison: 1-(3-Fluoro-2-methoxy-phenyl)-ethylamine is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological profiles and synthetic utility, making it a valuable target for further research and development.

Properties

IUPAC Name

1-(3-fluoro-2-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDDLSQQLGMSCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)F)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501250312
Record name 3-Fluoro-2-methoxy-α-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501250312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220040-08-3
Record name 3-Fluoro-2-methoxy-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220040-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2-methoxy-α-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501250312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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